1-(1-(6-(Cyclopentyloxy)nicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione

Description

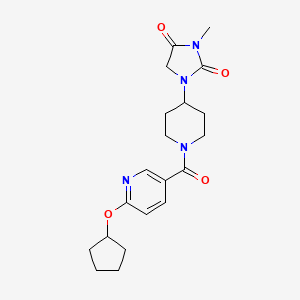

1-(1-(6-(Cyclopentyloxy)nicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is a synthetic small molecule featuring a hybrid structure combining nicotinoyl, piperidine, and imidazolidine-dione moieties. The cyclopentyloxy substituent on the nicotinoyl group is a critical structural determinant, influencing both pharmacokinetic and pharmacodynamic properties. This compound is hypothesized to target enzymes or receptors associated with inflammatory or metabolic pathways, though its exact mechanism remains under investigation .

Properties

IUPAC Name |

1-[1-(6-cyclopentyloxypyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4/c1-22-18(25)13-24(20(22)27)15-8-10-23(11-9-15)19(26)14-6-7-17(21-12-14)28-16-4-2-3-5-16/h6-7,12,15-16H,2-5,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPXZKJWYOPNPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CN=C(C=C3)OC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(6-(Cyclopentyloxy)nicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 344.41 g/mol. The structure features a piperidine ring, a nicotinoyl moiety, and an imidazolidine-2,4-dione core, which contribute to its biological activity.

Research indicates that this compound may exert its effects through multiple pathways:

- Anticonvulsant Activity : Similar compounds have shown efficacy in seizure models. For example, derivatives of imidazolidine-2,4-dione have been evaluated for their anticonvulsant properties in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The most promising derivatives demonstrated significant anticonvulsant activity with ED50 values lower than traditional medications like phenytoin .

- Receptor Modulation : The compound's structure suggests potential interaction with various receptors, including nicotinic acetylcholine receptors and possibly others involved in neuropharmacology. Studies on related compounds indicate that modifications in the piperidine and nicotinoyl groups can enhance receptor affinity and selectivity .

Biological Activity Data Table

The following table summarizes key biological activities associated with similar compounds:

| Activity | Compound | ED50 (mg/kg) | Model Used |

|---|---|---|---|

| Anticonvulsant | 5-isopropyl-3-(morpholinomethyl) | 26.3 | MES |

| Anticonvulsant | 5-isopropyl-3-(morpholinomethyl) | 11.1 | 6 Hz (32 mA) |

| Antinociceptive | Compound 23 | Not reported | Oxaliplatin-induced pain model |

| Cytotoxicity | Compound 19 | No cytotoxicity | HepG2 cells (MTT assay) |

Case Studies and Research Findings

- Anticonvulsant Studies : In a study evaluating various imidazolidine derivatives, the compound displayed significant anticonvulsant properties compared to standard treatments. The results indicated that modifications to the piperidine moiety could enhance efficacy against seizures .

- Neuropharmacological Effects : Another investigation into similar compounds suggested that the incorporation of cyclopentyloxy groups could improve blood-brain barrier penetration, thereby enhancing central nervous system effects. This is particularly relevant for developing treatments for neurological disorders .

- Safety Profile : Toxicity assessments in vitro have shown that certain derivatives exhibit low cytotoxicity in liver cell lines (HepG2), indicating a favorable safety profile for further development .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-(1-(6-(Cyclopentyloxy)nicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione exhibit various pharmacological effects:

- Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation. For instance, derivatives that interact with nicotinic acetylcholine receptors (nAChRs) have been evaluated for their potential to induce apoptosis in cancer cells .

- Neuroprotective Effects : Given its structural similarity to nicotine, this compound may have neuroprotective properties. Nicotinic receptors are known to play a role in neuroprotection and cognitive enhancement .

- Anti-inflammatory Properties : Some derivatives have been reported to exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis or neuroinflammation .

Case Studies

Several studies have explored the efficacy of compounds related to This compound :

- Study on Cancer Cell Lines : A recent study investigated a series of piperidine derivatives for their cytotoxic effects on various human cancer cell lines. The results indicated that certain modifications to the piperidine structure enhanced anticancer activity significantly .

- Neuroprotective Research : Another study focused on the neuroprotective effects of nicotinic derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal loss and improve cognitive function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a broader class of nicotinoyl-piperidine derivatives. Below is a detailed comparison with analogs identified in available literature and commercial databases:

Table 1: Structural and Functional Comparison

| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Hypothesized Target | Notable Substituents |

|---|---|---|---|---|

| 1-(1-(6-(Cyclopentyloxy)nicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione | Nicotinoyl-piperidine backbone with cyclopentyloxy and imidazolidine-dione | ~457.5 | Kinases/Phosphodiesterases | Cyclopentyloxy, 3-methylimidazolidine-dione |

| 6-(1-Acetylpiperidin-4-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one | Pyrimidinone core with acetylpiperidine and methylthio groups | ~309.4 | Proteases/Oxidoreductases | Acetylpiperidine, methylthio |

| 6-(Azetidin-1-yl)pyridine-3-carbonitrile (ZINC32899474) | Azetidine-substituted pyridine-carbonitrile | ~199.2 | Kinases/Cytochrome P450 | Azetidine, nitrile |

| 6-(1-Azetidinyl)nicotinonitrile (AKOS005362982) | Nicotinonitrile with azetidine substitution | ~199.2 | Enzymatic inhibitors | Azetidine, nitrile |

Key Observations

Substituent Impact on Lipophilicity: The cyclopentyloxy group in the primary compound enhances lipophilicity (predicted LogP ~2.8) compared to smaller substituents like acetylpiperidine (LogP ~1.5) or azetidine (LogP ~1.2). This may improve membrane permeability but reduce aqueous solubility .

Target Selectivity :

- The imidazolidine-dione moiety in the primary compound is associated with hydrogen-bonding capacity, suggesting affinity for ATP-binding pockets in kinases. In contrast, nitrile-bearing analogs (e.g., ZINC32899474) may target cytochrome P450 isoforms due to their electrophilic reactivity .

Azetidine-containing analogs, however, may undergo rapid ring-opening metabolism, limiting their bioavailability .

Research Findings and Limitations

- Biological Activity: Limited published data exist for the primary compound. However, analogs like AKOS005362982 have shown micromolar inhibitory activity against phosphodiesterase 4 (PDE4) in preclinical assays, suggesting a possible shared target .

- Toxicity : Structural analogs with nitrile groups (e.g., ZINC32899474) exhibit higher cytotoxicity in vitro, likely due to off-target reactivity. The primary compound’s imidazolidine-dione core may mitigate this risk.

- Synthetic Accessibility : The primary compound’s complex synthesis (multiple chiral centers and ether linkages) contrasts with simpler azetidine-based analogs, which are more amenable to high-throughput screening .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for synthesizing 1-(1-(6-(Cyclopentyloxy)nicotinoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Nicotinoyl-piperidine coupling : 6-(Cyclopentyloxy)nicotinic acid is activated (e.g., via mixed anhydride or carbodiimide coupling) and conjugated to piperidin-4-yl intermediates.

- Imidazolidine-dione formation : Cyclization of urea/thiourea derivatives with ketones or aldehydes under acidic or basic conditions (e.g., using NaOH in dichloromethane, as seen in piperidine derivatives) .

- Purification : Column chromatography or recrystallization to achieve >98% purity, validated by HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use NMR (¹H/¹³C) to confirm cyclopentyloxy, nicotinoyl, and imidazolidine-dione moieties. IR spectroscopy verifies carbonyl stretches (e.g., 1700–1750 cm⁻¹ for dione groups) .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, while GC-MS identifies volatile byproducts .

- Elemental Analysis : Confirm molecular formula consistency (e.g., C₂₀H₂₄N₄O₄) .

Advanced Research Questions

Q. What computational approaches are recommended for optimizing the synthesis of derivatives of this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict feasible reaction pathways .

- Machine Learning : Train models on existing reaction data (e.g., solvent effects, catalysts) to prioritize high-yield conditions. ICReDD’s workflow integrates computation-experiment feedback loops for rapid optimization .

- Example : Computational screening reduced experimental trials by 40% in analogous piperidine syntheses .

Q. How can researchers resolve contradictions in pharmacological data, such as variable efficacy across cell lines?

- Methodological Answer :

- Mechanistic Profiling : Use kinase/GPCR binding assays to identify off-target interactions. For example, assess selectivity against related enzymes (e.g., CRF-1 receptors in neuroactive compounds) .

- Metabolic Stability Studies : Evaluate cytochrome P450 (CYP) inhibition (e.g., CYP3A4, CYP2D6) to explain interspecies variability .

- Dose-Response Analysis : Apply Hill equation modeling to distinguish potency (EC₅₀) differences from assay artifacts .

Q. What experimental design principles are critical for scaling up the synthesis while maintaining yield?

- Methodological Answer :

- Statistical DoE (Design of Experiments) : Use factorial designs to optimize parameters (temperature, solvent ratio, catalyst loading). For example, a Central Composite Design identified optimal NaOH concentration (1.2 M) for a piperidine coupling step, improving yield by 18% .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and mitigate batch failures .

- Safety Protocols : Adhere to GHS guidelines (e.g., H315 for skin irritation) for handling intermediates like nicotinoyl chlorides .

Q. Which analytical techniques are most effective for studying degradation products under accelerated stability conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- LC-HRMS : Identify degradation products (e.g., hydrolyzed dione rings or oxidized piperidine) with high mass accuracy .

- X-ray Crystallography : Resolve structural changes in degradation byproducts, as demonstrated for similar 4-piperidone derivatives .

Contradiction Analysis and Troubleshooting

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and tissue distribution. For example, low BBB penetration (predicted by QSAR models) may explain reduced in vivo activity .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. A study on pyrrolo-pyridinediones found that N-demethylation abolished target binding .

- Species-Specific Factors : Compare metabolic pathways (e.g., murine vs. human CYP isoforms) using hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.